molecular formula C18H14ClN3S B2884760 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226453-77-5

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2884760
CAS RN: 1226453-77-5
M. Wt: 339.84
InChI Key: YCTZFJNTACEETM-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Agents

Imidazole derivatives are well-known for their antimicrobial properties. They can be synthesized to target a variety of pathogens, including bacteria and fungi. The presence of the chlorophenyl and tolyl groups in this compound could potentially enhance its antimicrobial efficacy by increasing its lipophilicity, thus improving cell membrane penetration .

Antitumor Agents

The structural motif of imidazole is present in many compounds with antitumor activity. The electron-rich sulfur atom in the thioacetonitrile group could be involved in the formation of reactive intermediates or in binding to tumor-associated enzymes, contributing to its antitumor potential .

Anti-Inflammatory Applications

Imidazole derivatives have been reported to exhibit anti-inflammatory activities. The compound could be investigated for its ability to modulate inflammatory pathways, possibly through the inhibition of cytokine production or the suppression of inflammatory cell activation .

Antiviral Research

The imidazole ring is a common feature in many antiviral drugs. This compound could be explored for its potential use in the treatment of viral infections, particularly those where the virus utilizes thiol-containing enzymes for replication, which could be inhibited by the compound’s thioacetonitrile moiety .

Development of Diagnostic Agents

The unique structure of this compound, with its imidazole core and substituents, could be utilized in the development of diagnostic agents. For instance, it could be tagged with a radioactive isotope for use in imaging techniques to diagnose certain types of cancers or infections .

Chemical Synthesis and Catalysis

Imidazole derivatives can act as ligands in catalytic processes, potentially enhancing the efficiency of various chemical reactions. The compound’s structure could be explored for its ability to form complexes with metals and facilitate catalytic transformations in organic synthesis .

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3S/c1-13-2-4-14(5-3-13)17-12-21-18(23-11-10-20)22(17)16-8-6-15(19)7-9-16/h2-9,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTZFJNTACEETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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